molecular formula C6H12N3O4P B12701642 2-(2-iminopyrrolidin-1-yl)acetonitrile;phosphoric acid CAS No. 151868-67-6

2-(2-iminopyrrolidin-1-yl)acetonitrile;phosphoric acid

Katalognummer: B12701642
CAS-Nummer: 151868-67-6
Molekulargewicht: 221.15 g/mol
InChI-Schlüssel: VOWRHDFINBRACB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid is a compound that combines the properties of 2-(2-iminopyrrolidin-1-yl)acetonitrile and phosphoric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iminopyrrolidin-1-yl)acetonitrile typically involves the reaction of pyrrolidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Iminopyrrolidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield a nitrile oxide, while reduction may yield an amine .

Wissenschaftliche Forschungsanwendungen

2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Iminopyrrolidin-1-yl)acetonitrile;phosphoric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

151868-67-6

Molekularformel

C6H12N3O4P

Molekulargewicht

221.15 g/mol

IUPAC-Name

2-(2-iminopyrrolidin-1-yl)acetonitrile;phosphoric acid

InChI

InChI=1S/C6H9N3.H3O4P/c7-3-5-9-4-1-2-6(9)8;1-5(2,3)4/h8H,1-2,4-5H2;(H3,1,2,3,4)

InChI-Schlüssel

VOWRHDFINBRACB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=N)N(C1)CC#N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.